REACTION_CXSMILES
|
I[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH:3][CH2:4][OH:5].[O:12]1CCC[CH2:13]1>>[C:6]1([C:2]2[C:13](=[O:12])[O:5][CH2:4][CH:3]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
IC(=CCO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hunig's base (2.67 ml, 15.4 mM) and degassed
|
Type
|
CUSTOM
|
Details
|
Carbon monoxide was bubbled through the solution for 10 minutes after which tris(dibenzylideneacetone)dipalladium (141 mg; 4 mol %) and 1,4 bis(diphenylphosphino) butane (65 mg; 4 mol %)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
an extra addition of the palladium source and phosphine ligand
|
Type
|
TEMPERATURE
|
Details
|
After a further 2 hours the reaction was cooled
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was dispersed between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×40 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluting
|
Type
|
TEMPERATURE
|
Details
|
in increasing concentrations of ethyl acetate in hexane (0-15%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C(OCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |